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For Researchers, Scientists, and Drug Development Professionals

The development of Lesogaberan (AZD3355) for Gastroesophageal Reflux Disease (GERD)

presented a promising new therapeutic avenue. As a selective GABA-B receptor agonist, it

aimed to address a key mechanism in GERD pathophysiology: transient lower esophageal

sphincter relaxations (TLESRs).[1][2][3] However, despite promising preclinical and early

clinical data, its development was ultimately halted. This technical support center provides a

detailed examination of the factors leading to this decision, offering valuable insights for

researchers working on similar therapeutic targets.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of Lesogaberan development for

GERD?

A1: The primary reason for halting the development of Lesogaberan was the lack of clinically

meaningful efficacy in Phase IIb clinical trials.[4][5] While the drug demonstrated some

physiological effects consistent with its mechanism of action, these did not translate into a

significant improvement in GERD symptoms for the target patient population—individuals with

persistent symptoms despite proton pump inhibitor (PPI) therapy.

Q2: How did the clinical trial results for Lesogaberan compare to placebo?
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A2: In a key Phase IIb study, Lesogaberan, when added to PPI therapy, showed only a

marginal benefit over placebo. At the highest tested dose (240 mg twice daily), the response

rate was 26.2%, compared to 17.9% for placebo. This small absolute increase was not

considered sufficient to justify further development.

Q3: What were the key adverse events observed during Lesogaberan clinical trials?

A3: While generally considered well-tolerated, some adverse events were reported. Notably,

paresthesia (a sensation of tingling or numbness) was observed, with its occurrence potentially

linked to the rate of drug administration. Additionally, reversible elevations in alanine

transaminase (ALT) levels were noted in a small percentage of patients.

Q4: What was the intended mechanism of action for Lesogaberan in treating GERD?

A4: Lesogaberan is a selective agonist of the gamma-aminobutyric acid type B (GABA-B)

receptor. Its therapeutic rationale for GERD was based on the ability of GABA-B receptor

activation to inhibit TLESRs, a primary cause of reflux, and to increase the resting pressure of

the lower esophageal sphincter (LES).

Troubleshooting Unanticipated Experimental
Results
Scenario 1: In-vitro assays show high potency, but in-vivo efficacy is lower than expected.

Possible Cause: Lesogaberan's in-vivo efficacy may be influenced by factors not present in

isolated cell systems, such as drug metabolism, distribution, and target engagement in a

complex physiological environment. The drug was noted to have a terminal half-life of 11 to

13 hours and was primarily cleared renally after metabolism.

Troubleshooting Steps:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations

of Lesogaberan with physiological markers of target engagement (e.g., changes in LES

pressure).

Bioavailability Assessment: Ensure the formulation and route of administration achieve

adequate bioavailability. Lesogaberan was found to be rapidly and extensively absorbed
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orally.

Off-Target Effects: Investigate potential off-target effects that could counteract the desired

therapeutic action.

Scenario 2: Observing a high incidence of paresthesia in preclinical animal models.

Possible Cause: The rate of drug absorption and peak plasma concentration may be

contributing to this adverse effect.

Troubleshooting Steps:

Formulation Modification: Experiment with modified-release formulations to slow the rate

of absorption and reduce Cmax.

Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals to

maintain therapeutic levels while avoiding high peaks in plasma concentration.

Route of Administration: Explore alternative routes of administration that may offer a more

favorable pharmacokinetic profile.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

Lesogaberan.

Table 1: Preclinical Potency and Selectivity

Parameter Value Species/System

EC50 8 nM
Human GABAB1a/2

transfected CHO cells

IC50 2 nM
GABA binding displacement in

rat brain membranes

Selectivity >600x
For GABAB over other

receptors

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1674770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Clinical Efficacy in GERD Patients (Phase IIb Add-on to PPI)

Treatment Group (twice
daily)

Responder Rate (%)
p-value vs. Placebo (one-
sided)

Placebo 17.9 -

Lesogaberan 60 mg 20.9 Not Significant

Lesogaberan 120 mg 25.6 Not Significant

Lesogaberan 180 mg 23.5 Not Significant

Lesogaberan 240 mg 26.2 < 0.1

Table 3: Physiological Effects in GERD Patients

Parameter
Effect of Lesogaberan (65mg BID) vs.
Placebo

Transient Lower Esophageal Sphincter

Relaxations (TLESRs)
25% reduction

Lower Esophageal Sphincter (LES) Pressure 28% increase

Reflux Episodes (post-prandial) 47% reduction

Experimental Protocols
1. Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs) and LES

Pressure

Objective: To assess the pharmacodynamic effect of Lesogaberan on esophageal motor

function.

Methodology:

Patient Preparation: Patients fast overnight. A high-resolution manometry (HRM) catheter

is placed transnasally, with sensors positioned across the esophagogastric junction.
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Baseline Recording: A baseline recording of LES pressure and esophageal motility is

obtained for a standardized period.

Drug Administration: A single dose of Lesogaberan or placebo is administered.

Standardized Meal: A standardized meal is given to provoke TLESRs.

Post-Dose Recording: Manometric recordings are continued for a defined postprandial

period (e.g., 3 hours).

Data Analysis: TLESRs are identified based on established criteria (e.g., rapid drop in LES

pressure to <2 mmHg, duration >1 second, not triggered by a swallow). Mean LES

pressure is calculated.

2. Ambulatory Impedance-pH Monitoring

Objective: To quantify the number and nature of reflux episodes over a 24-hour period.

Methodology:

Catheter Placement: A combined impedance-pH monitoring catheter is placed

transnasally, with the pH electrode positioned 5 cm above the manometrically located

LES.

24-Hour Recording: Patients go about their daily activities while the device records

esophageal pH and impedance changes.

Data Analysis: Reflux events are identified by a drop in impedance, and are classified as

acid, weakly acidic, or non-acid based on the concurrent pH readings. The total number of

reflux episodes and the esophageal acid exposure time are calculated.
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Caption: Lesogaberan's mechanism of action on the lower esophageal sphincter.
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Caption: Workflow of the Phase IIb clinical trial for Lesogaberan.
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Caption: Decision pathway leading to the discontinuation of Lesogaberan for GERD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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